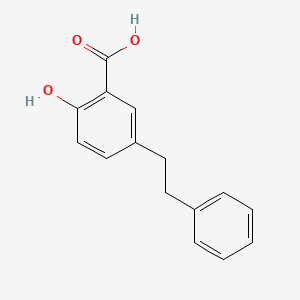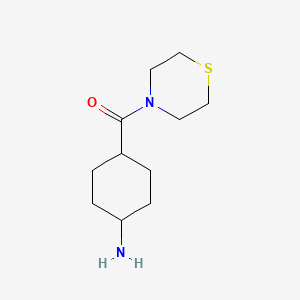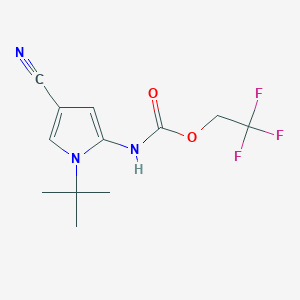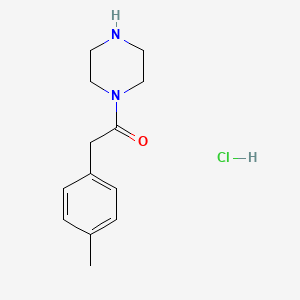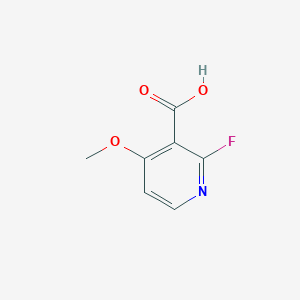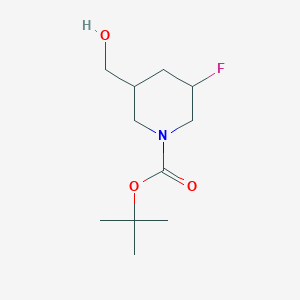
6-(甲磺酰基)-1H-吲唑
描述
6-(Methylsulfonyl)-1H-indazole is a useful research compound. Its molecular formula is C8H8N2O2S and its molecular weight is 196.23 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(Methylsulfonyl)-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(Methylsulfonyl)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Methylsulfonyl)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1H-吲唑合成:展示了一种实用的、无金属的1H-吲唑合成方法,包括6-(甲磺酰基)-1H-吲唑,利用在氨基团存在的情况下选择性激活肟的方法。这种方法以温和条件和良好至优异的产率而闻名,涉及甲磺酰氯和三乙胺,展示了该化合物的合成可行性 (Counceller et al., 2008)。
晶体结构和平面性:分析了一个衍生物N-(1-乙酰基-3-氯-1H-吲唑-6-基)-4-甲氧基苯磺酰胺的晶体结构,揭示了一个平面的吲唑系统和特定的氢键相互作用,表明该化合物的稳定晶体形式和进一步衍生物合成的潜力 (Hakmaoui et al., 2015)。
表面相互作用和腐蚀抑制:研究了吲唑化合物,包括6-(甲磺酰基)-1H-吲唑等衍生物,对酸性铁腐蚀的抑制性能。研究结果表明,这些化合物与金属表面的相互作用和形成保护层的能力,可能在防护涂层或腐蚀抑制剂中发挥作用 (Babić-Samardžija等,2005)。
抗菌和抗真菌性能:多项研究集中在吲唑衍生物的抗菌和抗真菌活性上。这些化合物显示出抑制各种细菌和真菌菌株生长的潜力,表明在新型抗菌和抗真菌剂的开发中有潜在应用 (Sumangala et al., 2012),(Panda et al., 2022)。
生成焓和结构分析:确定了各种吲唑化合物,包括衍生物的生成焓,为了解这些化合物的能量和结构性质提供了见解。这些信息对于理解6-(甲磺酰基)-1H-吲唑及其衍生物的稳定性和反应性至关重要 (Orozco-Guareño等,2019)。
抗菌机制和植物保护:关于含有1,3,4-噁二唑基团的砜衍生物,与吲唑结构相关,对水稻细菌性叶枯病具有显著的抗菌活性的研究。这些化合物不仅抑制了细菌生长,还激发了植物的防御机制,突显了它们在农业应用中的潜力 (Shi et al., 2015)。
作用机制
Target of Action
Related compounds such as 6-(methylsulfonyl) hexyl isothiocyanate have been studied for their potential chemopreventive properties, particularly in leukemia cell lines .
Mode of Action
It’s worth noting that related compounds have been shown to exert cytotoxic effects on tumor cells . They induce apoptosis in transformed cells through an extrinsic pathway, as demonstrated by a significant increase in the percentage of cells with activated caspase-8 .
Biochemical Pathways
Related compounds have been associated with the activation of the nuclear factor e2-related factor 2 (nrf2)-antioxidant-response element (are) pathway, which is essential for neuroprotective effects .
Pharmacokinetics
A study on a related compound, odanacatib, showed that it was characterized by low systemic clearance in all species and by a long plasma half-life in monkeys and dogs . The oral bioavailability was dependent on the vehicle used and ranged from 18% (monkey) to ∼100% (dog) at doses of 1 to 5 mg/kg, using nonaqueous vehicles .
Result of Action
Related compounds like 6-methylsulfinylhexyl isothiocyanate have been shown to improve fatigue, sleep, and mood significantly after 4 weeks of intake .
Action Environment
It’s worth noting that the efficacy of related herbicides is the result of the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (hppd) in target plants .
生化分析
Biochemical Properties
6-(Methylsulfonyl)-1H-indazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 epoxygenase, which is involved in the metabolism of arachidonic acid . The interaction between 6-(Methylsulfonyl)-1H-indazole and cytochrome P450 epoxygenase can lead to the inhibition of the enzyme, affecting the metabolic pathways it regulates. Additionally, 6-(Methylsulfonyl)-1H-indazole has been observed to interact with proteins involved in cellular signaling pathways, potentially modulating their activity and influencing downstream effects.
Cellular Effects
The effects of 6-(Methylsulfonyl)-1H-indazole on various types of cells and cellular processes are profound. This compound has been shown to induce autophagy in leukemia cell lines, such as Jurkat and HL-60 cells . Autophagy is a catabolic process that helps maintain cellular homeostasis by degrading and recycling damaged organelles and proteins. The induction of autophagy by 6-(Methylsulfonyl)-1H-indazole is associated with increased levels of reactive oxygen species (ROS), which can act as signaling molecules to trigger autophagic processes. Additionally, 6-(Methylsulfonyl)-1H-indazole has been reported to influence cell signaling pathways, gene expression, and cellular metabolism, further highlighting its impact on cell function.
Molecular Mechanism
The molecular mechanism of action of 6-(Methylsulfonyl)-1H-indazole involves its interactions with various biomolecules, leading to changes in enzyme activity, gene expression, and cellular processes. One of the key mechanisms is the inhibition of cytochrome P450 epoxygenase, which affects the metabolism of arachidonic acid and other substrates . This inhibition can lead to alterations in the levels of metabolites and signaling molecules, ultimately influencing cellular functions. Additionally, 6-(Methylsulfonyl)-1H-indazole has been shown to induce autophagy through the generation of ROS, which act as signaling molecules to activate autophagic pathways . These molecular interactions and mechanisms highlight the multifaceted effects of 6-(Methylsulfonyl)-1H-indazole at the cellular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Methylsulfonyl)-1H-indazole can vary over time, depending on its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound can induce autophagy and increase ROS levels in a dose-dependent manner over a 24-hour period . The stability of 6-(Methylsulfonyl)-1H-indazole in laboratory conditions is crucial for its sustained effects, and any degradation of the compound can influence its efficacy. Long-term studies are needed to assess the potential chronic effects of 6-(Methylsulfonyl)-1H-indazole on cellular function and overall health.
Dosage Effects in Animal Models
The effects of 6-(Methylsulfonyl)-1H-indazole in animal models can vary with different dosages. Studies have shown that the compound can induce apoptosis in tumor cells in a dose- and time-dependent manner . At higher doses, 6-(Methylsulfonyl)-1H-indazole may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Animal models are essential for understanding the threshold effects and potential toxicity of 6-(Methylsulfonyl)-1H-indazole, providing valuable insights for its safe and effective use.
Metabolic Pathways
6-(Methylsulfonyl)-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with cytochrome P450 epoxygenase is a key aspect of its metabolic pathway, affecting the metabolism of arachidonic acid and other substrates . These interactions can influence metabolic flux and the levels of metabolites, ultimately impacting cellular functions and overall health. Understanding the metabolic pathways of 6-(Methylsulfonyl)-1H-indazole is crucial for elucidating its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 6-(Methylsulfonyl)-1H-indazole within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence the localization and concentration of 6-(Methylsulfonyl)-1H-indazole, affecting its efficacy and potential side effects. Understanding the transport and distribution mechanisms of 6-(Methylsulfonyl)-1H-indazole is crucial for optimizing its therapeutic use and minimizing adverse effects.
Subcellular Localization
The subcellular localization of 6-(Methylsulfonyl)-1H-indazole can significantly impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the interactions of 6-(Methylsulfonyl)-1H-indazole with biomolecules and its overall efficacy. Understanding the subcellular localization of 6-(Methylsulfonyl)-1H-indazole is essential for elucidating its molecular mechanisms and optimizing its therapeutic potential.
属性
IUPAC Name |
6-methylsulfonyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-13(11,12)7-3-2-6-5-9-10-8(6)4-7/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPZHKXZWDTBOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670741 | |
| Record name | 6-(Methanesulfonyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261953-48-4 | |
| Record name | 6-(Methanesulfonyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Methylsulfonyl)-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


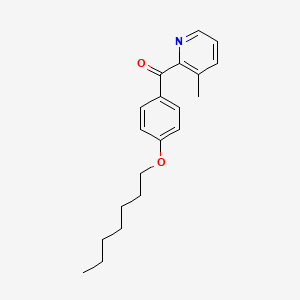
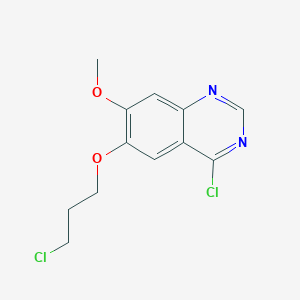
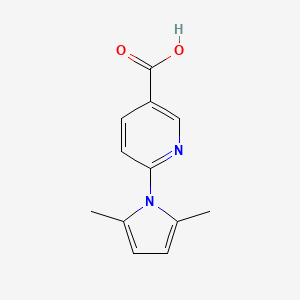
amino}acetic acid dihydrochloride](/img/structure/B1440069.png)
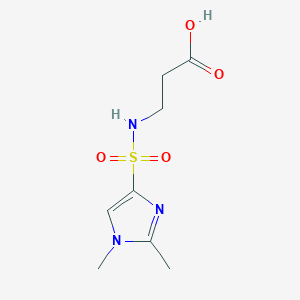
![4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1440072.png)
